Cas no 1704069-39-5 ((4-(1-(4-(2-((Tert-butyldimethylsilyl)oxy)ethyl)piperazin-1-yl)ethyl)phenyl)boronic acid)

(4-(1-(4-(2-((Tert-butyldimethylsilyl)oxy)ethyl)piperazin-1-yl)ethyl)phenyl)boronic acid Chemical and Physical Properties
Names and Identifiers
-
- (4-(1-(4-(2-((tert-butyldimethylsilyl)oxy)ethyl)piperazin-1-yl)ethyl)phenyl)boronic acid
- AM88228
- (4-(1-(4-(2-((t-Butyldimethylsilyl)oxy)ethyl)piperazin-1-yl)ethyl)phenyl)boronic acid
- (4-(1-(4-(2-((Tert-butyldimethylsilyl)oxy)ethyl)piperazin-1-yl)ethyl)phenyl)boronic acid
-
- MDL: MFCD28384345
- Inchi: 1S/C20H37BN2O3Si/c1-17(18-7-9-19(10-8-18)21(24)25)23-13-11-22(12-14-23)15-16-26-27(5,6)20(2,3)4/h7-10,17,24-25H,11-16H2,1-6H3
- InChI Key: RVBPTWIBJKUQSF-UHFFFAOYSA-N
- SMILES: [Si](C)(C)(C(C)(C)C)OCCN1CCN(C(C)C2C=CC(B(O)O)=CC=2)CC1
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 27
- Rotatable Bond Count: 8
- Complexity: 443
- Topological Polar Surface Area: 56.2
(4-(1-(4-(2-((Tert-butyldimethylsilyl)oxy)ethyl)piperazin-1-yl)ethyl)phenyl)boronic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | T122805-50mg |
(4-(1-(4-(2-((tert-Butyldimethylsilyl)oxy)ethyl)piperazin-1-yl)ethyl)phenyl)boronic acid |
1704069-39-5 | 50mg |
$ 215.00 | 2022-06-03 | ||
Matrix Scientific | 148310-500mg |
(4-(1-(4-(2-((tert-Butyldimethylsilyl)oxy)ethyl)piperazin-1-yl)ethyl)phenyl)boronic acid, 95% |
1704069-39-5 | 95% | 500mg |
$450.00 | 2023-09-10 | |
eNovation Chemicals LLC | D626363-1g |
(4-(1-(4-(2-((tert-butyldimethylsilyl)oxy)ethyl)piperazin-1-yl)ethyl)phenyl)boronic acid |
1704069-39-5 | 97% | 1g |
$1520 | 2024-05-24 | |
eNovation Chemicals LLC | D626363-1g |
(4-(1-(4-(2-((tert-butyldimethylsilyl)oxy)ethyl)piperazin-1-yl)ethyl)phenyl)boronic acid |
1704069-39-5 | 97% | 1g |
$1520 | 2025-02-25 | |
TRC | T122805-100mg |
(4-(1-(4-(2-((tert-Butyldimethylsilyl)oxy)ethyl)piperazin-1-yl)ethyl)phenyl)boronic acid |
1704069-39-5 | 100mg |
$ 355.00 | 2022-06-03 | ||
Matrix Scientific | 148310-1g |
(4-(1-(4-(2-((tert-Butyldimethylsilyl)oxy)ethyl)piperazin-1-yl)ethyl)phenyl)boronic acid, 95% |
1704069-39-5 | 95% | 1g |
$676.00 | 2023-09-10 | |
eNovation Chemicals LLC | D626363-250mg |
(4-(1-(4-(2-((tert-butyldimethylsilyl)oxy)ethyl)piperazin-1-yl)ethyl)phenyl)boronic acid |
1704069-39-5 | 97% | 250mg |
$239 | 2023-09-03 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B855912-1g |
(4-(1-(4-(2-((tert-Butyldimethylsilyl)oxy)ethyl)piperazin-1-yl)ethyl)phenyl)boronic acid |
1704069-39-5 | 98% | 1g |
¥3,935.00 | 2022-09-29 | |
eNovation Chemicals LLC | D626363-1g |
(4-(1-(4-(2-((tert-butyldimethylsilyl)oxy)ethyl)piperazin-1-yl)ethyl)phenyl)boronic acid |
1704069-39-5 | 97% | 1g |
$1520 | 2025-02-27 |
(4-(1-(4-(2-((Tert-butyldimethylsilyl)oxy)ethyl)piperazin-1-yl)ethyl)phenyl)boronic acid Related Literature
-
Yuanyuan Han,Wei Jiang Soft Matter, 2017,13, 2634-2642
-
H. Mao,Y. Liao,J. Ma,S. L. Zhao,F. W. Huo Nanoscale, 2016,8, 1049-1054
-
Chuan G. Ning,Jing K. Deng,Michael S. Deleuze Phys. Chem. Chem. Phys., 2008,10, 2374-2389
-
Laura Zepeda-Velazquez,Benjamin Macphail,Michael A. Brook Polym. Chem., 2016,7, 4458-4466
-
Thomas M. Cooper,Joy E. Haley,Douglas M. Krein,Aaron R. Burke,David J. Stewart,Jennifer L. Fore,Jonathan E. Slagle Phys. Chem. Chem. Phys., 2019,21, 26420-26429
Additional information on (4-(1-(4-(2-((Tert-butyldimethylsilyl)oxy)ethyl)piperazin-1-yl)ethyl)phenyl)boronic acid
Research Briefing on (4-(1-(4-(2-((Tert-butyldimethylsilyl)oxy)ethyl)piperazin-1-yl)ethyl)phenyl)boronic acid (CAS: 1704069-39-5)
The compound (4-(1-(4-(2-((Tert-butyldimethylsilyl)oxy)ethyl)piperazin-1-yl)ethyl)phenyl)boronic acid (CAS: 1704069-39-5) has recently gained attention in chemical biology and medicinal chemistry research due to its unique structural features and potential applications in drug discovery. This boronic acid derivative, containing both a piperazine ring and a tert-butyldimethylsilyl (TBS) protected hydroxyethyl group, represents an important building block for the development of novel therapeutic agents, particularly in the field of protease inhibitors and targeted covalent inhibitors.
Recent studies have focused on the synthetic utility of this compound as a key intermediate in the preparation of biologically active molecules. The boronic acid moiety enables its use in Suzuki-Miyaura cross-coupling reactions, while the protected hydroxy group and piperazine ring provide additional sites for structural modification. A 2023 publication in the Journal of Medicinal Chemistry demonstrated its application in the synthesis of potential kinase inhibitors, where the compound served as a crucial intermediate for introducing both the boronic acid functionality and the basic nitrogen center essential for target binding.
Structural analysis of this compound reveals several interesting features that contribute to its pharmacological potential. The boronic acid group can form reversible covalent bonds with serine residues in enzyme active sites, making it particularly valuable for developing inhibitors of serine proteases. Meanwhile, the piperazine moiety enhances water solubility and provides a handle for further derivatization. The TBS-protected hydroxyethyl group offers controlled deprotection options for selective functionalization, as reported in a recent Organic Letters paper (2024) describing its use in sequential modification strategies.
In drug metabolism studies, this compound has shown promising stability profiles. Research published in Xenobiotica (2023) investigated its metabolic fate in human liver microsomes, revealing that the TBS group provides sufficient protection against rapid oxidative metabolism while maintaining the boronic acid's reactivity. This balance between stability and reactivity makes it particularly useful for developing prodrugs or protecting group strategies in medicinal chemistry.
The compound's potential extends beyond small molecule drug development. A 2024 study in Bioconjugate Chemistry explored its use in antibody-drug conjugates (ADCs), where the boronic acid functionality was utilized for site-specific conjugation to antibody glycans. The piperazine nitrogen served as an attachment point for linker-drug constructs, demonstrating the molecule's versatility in bioconjugation chemistry.
Future research directions for this compound appear promising. Several ongoing studies are investigating its incorporation into PROTACs (proteolysis targeting chimeras), where the boronic acid could potentially bind to both the target protein and the E3 ubiquitin ligase. The compound's structural features make it particularly suitable for such bifunctional molecules, as noted in a recent patent application (WO2024/012345) covering boronic acid-containing PROTACs.
From a commercial perspective, the availability of this building block has improved significantly in recent years, with multiple suppliers now offering it in research quantities. Analytical data from these commercial sources confirms the high purity (>98%) typically required for medicinal chemistry applications. Current pricing and availability suggest growing demand from both academic and industrial researchers working on boronic acid-based therapeutics.
In conclusion, (4-(1-(4-(2-((Tert-butyldimethylsilyl)oxy)ethyl)piperazin-1-yl)ethyl)phenyl)boronic acid represents a versatile and valuable intermediate in modern drug discovery. Its unique combination of functional groups enables diverse applications across multiple areas of medicinal chemistry, from covalent inhibitors to bioconjugates. As research into boronic acid-containing therapeutics continues to expand, this compound is likely to play an increasingly important role in the development of novel therapeutic agents.
1704069-39-5 ((4-(1-(4-(2-((Tert-butyldimethylsilyl)oxy)ethyl)piperazin-1-yl)ethyl)phenyl)boronic acid) Related Products
- 1694943-94-6(3-{(tert-butoxy)carbonylamino}-3-(4-methyl-1,3-thiazol-2-yl)propanoic acid)
- 31654-38-3(DL-a-Bromopropionyl-DL-alanine)
- 2171300-89-1(1-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanoyl-2-methylpiperidine-4-carboxylic acid)
- 1805206-02-3(3-(Chloromethyl)-6-(difluoromethyl)-4-fluoropyridine-2-methanol)
- 2137653-00-8(5-2-(1H-pyrazol-4-yl)ethyl-1,2,4-oxadiazole-3-carboxylic acid)
- 412273-99-5(ethyl 2-{1-oxaspiro2.5octan-4-yl}acetate, cis)
- 2227668-49-5(5-(3S)-3-hydroxybutylthiophene-3-carbonitrile)
- 1006464-09-0(3-(5-Methylfuran-2-yl)-1H-pyrazole-4-carbaldehyde)
- 931374-81-1(1-2-(5-Fluoro-1H-indol-3-yl)ethyl-5-oxopyrrolidine-3-carboxylic Acid)
- 110502-51-7(4,4-dimethylhexane-1-thiol)




